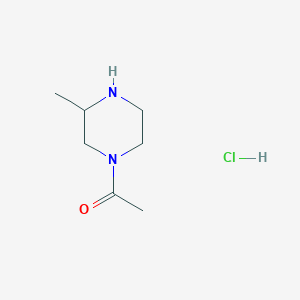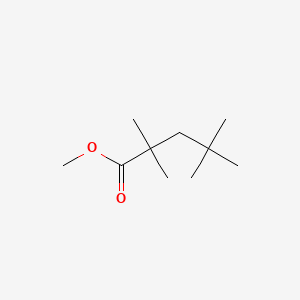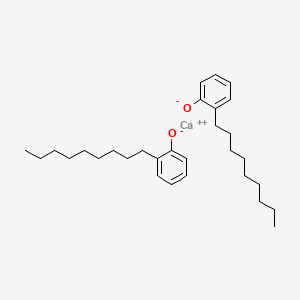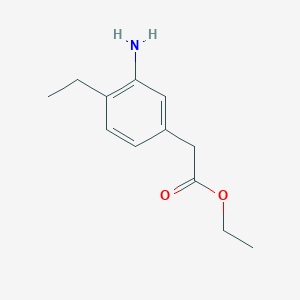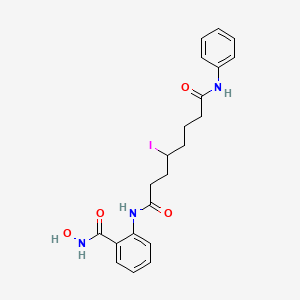
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo Suberoylanilide Hydroxamic Acid is a derivative of Suberoylanilide Hydroxamic Acid, which is a well-known histone deacetylase inhibitor. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. The addition of an iodine atom enhances its biological activity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo Suberoylanilide Hydroxamic Acid typically involves the iodination of Suberoylanilide Hydroxamic Acid. The process begins with the preparation of Suberoylanilide Hydroxamic Acid, which can be synthesized through a continuous flow synthesis method. This method involves the transformation of methyl or ethyl carboxylic esters into hydroxamic acids using a flow reactor .
Industrial Production Methods
Industrial production of 4-Iodo Suberoylanilide Hydroxamic Acid follows similar synthetic routes but on a larger scale. The continuous flow synthesis method is preferred due to its increased reaction rate and higher product purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo Suberoylanilide Hydroxamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-Iodo Suberoylanilide Hydroxamic Acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Iodo Suberoylanilide Hydroxamic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies involving histone deacetylase inhibition and gene expression regulation.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce cell differentiation and apoptosis
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
4-Iodo Suberoylanilide Hydroxamic Acid exerts its effects by inhibiting histone deacetylases. This inhibition leads to the accumulation of acetylated histones and proteins, which in turn affects gene expression and induces cell differentiation and apoptosis. The compound acts as a chelator for zinc ions found in the active site of histone deacetylases, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
4-Iodo Suberoylanilide Hydroxamic Acid is compared with other similar compounds such as:
Suberoylanilide Hydroxamic Acid (Vorinostat): Both compounds inhibit histone deacetylases, but the addition of an iodine atom in 4-Iodo Suberoylanilide Hydroxamic Acid enhances its biological activity and specificity.
Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure but similar biological activity.
Belinostat: A hydroxamic acid-based pan-histone deacetylase inhibitor with applications in cancer therapy.
These comparisons highlight the uniqueness of 4-Iodo Suberoylanilide Hydroxamic Acid in terms of its enhanced biological activity and specificity due to the presence of the iodine atom.
Eigenschaften
Molekularformel |
C21H24IN3O4 |
|---|---|
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
N-[2-(hydroxycarbamoyl)phenyl]-4-iodo-N'-phenyloctanediamide |
InChI |
InChI=1S/C21H24IN3O4/c22-15(7-6-12-19(26)23-16-8-2-1-3-9-16)13-14-20(27)24-18-11-5-4-10-17(18)21(28)25-29/h1-5,8-11,15,29H,6-7,12-14H2,(H,23,26)(H,24,27)(H,25,28) |
InChI-Schlüssel |
GKYABXDZTMEQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(CCC(=O)NC2=CC=CC=C2C(=O)NO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)

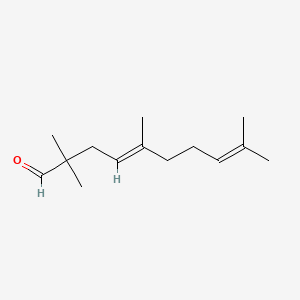
![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
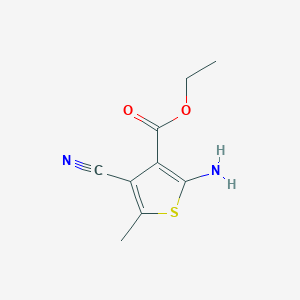
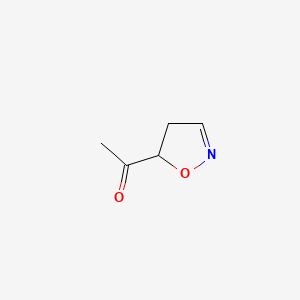
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
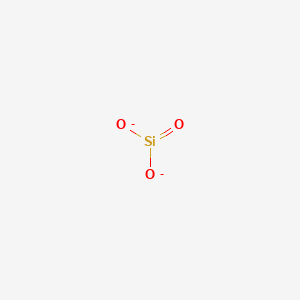
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
